molecular formula C7H6Cl2FNO2S B8060794 2,6-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide

2,6-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B8060794
M. Wt: 258.10 g/mol
InChI Key: MHDRIHSNRXLJBR-UHFFFAOYSA-N
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Description

Product Overview 2,6-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide (CAS 1852758-36-1) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 7 H 6 Cl 2 FNO 2 S and a molecular weight of 258.10 g/mol, this benzene-sulfonamide derivative is characterized by its specific halogenated structure . Research Applications Sulfonamide compounds are a significant class of organic molecules with a broad spectrum of documented research applications. They are frequently investigated in medicinal chemistry for their potential biological activities. Literature indicates that structurally related sulfonamides have been studied as carbonic anhydrase inhibitors and as key scaffolds in the development of compounds for neurological research . Furthermore, sulfonamide cores are common in patent literature for various pharmacological applications . Researchers may explore this specific halogenated sulfonamide as a building block in organic synthesis or as a candidate for developing new chemical entities in these and other research areas. Safety and Handling This compound is classified with the signal word Danger and requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Usage Note This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2,6-dichloro-4-fluoro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FNO2S/c1-11-14(12,13)7-5(8)2-4(10)3-6(7)9/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDRIHSNRXLJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,6-Dichloro-4-fluorobenzenesulphonyl Chloride

The sulfonyl chloride intermediate is pivotal for subsequent amidation. A validated method involves diazotization of 2,6-dichloro-4-fluoroaniline followed by sulfonation:

Procedure :

  • Diazotization :

    • 2,6-Dichloro-4-fluoroaniline (4.75 g, 25 mmol) is dissolved in dichloromethane (50 mL) and cooled to -15°C.

    • Boron trifluoride etherate (4.75 mL) and tetrahydrofuran (5 mL) are added to stabilize the diazonium intermediate.

    • t-Butyl nitrite (3.6 mL in 25 mL CH₂Cl₂) is introduced dropwise, maintaining temperatures below -15°C.

  • Sulfonation :

    • The diazonium salt is reacted with sulfur dioxide in acetic acid (90 mL) containing CuCl₂ (1.4 g) and HCl (23 mL).

    • After 30 minutes at ambient temperature, the mixture is concentrated, and the product is extracted into dichloromethane.

Yield : 71% (4.71 g orange crystals).
Key Data :

ParameterValue
Reaction Temperature-15°C (diazotization)
CatalystCuCl₂
Solvent SystemCH₃CN/CH₂Cl₂

Conversion to 2,6-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide

The sulfonamide is synthesized via nucleophilic substitution of the sulfonyl chloride with methylamine.

Procedure :

  • Amidation :

    • 2,6-Dichloro-4-fluorobenzenesulphonyl chloride (1.0 equiv) is dissolved in anhydrous THF.

    • Methylamine (2.0 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv) to neutralize HCl.

    • The reaction is stirred for 12–24 hours at room temperature.

Purification :

  • The crude product is washed with cold hexane and recrystallized from ethanol/water.

Yield : 68–75% (reported analogously for similar sulfonamides).

Mechanistic Insights and Optimization

Diazotization-Sulfonation Selectivity

The use of CuCl₂ as a catalyst in sulfonation prevents aryl radical formation, ensuring regioselective sulfonyl chloride synthesis. Boron trifluoride etherate enhances diazonium salt stability, critical for high yields at low temperatures.

Phase Transfer Catalysis in Amidation

Phosphonium salts (e.g., tetrabutylphosphonium bromide) improve reaction kinetics by facilitating interfacial contact between the sulfonyl chloride and aqueous methylamine. Polar solvents like sulfolane further enhance yields (up to 82% in pilot studies).

Optimized Conditions :

ParameterOptimized Value
Catalyst(C₄H₉)₄PBr
SolventSulfolane
Temperature120–160°C

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H), 3.12 (s, 3H, -NHCH₃).

  • ¹⁹F NMR : δ -112.9 (CF₃, q, J = 12 Hz).

Purity and Stability

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity. The compound is stable under inert gas for >6 months at -20°C.

Industrial-Scale Considerations

Cost-Effective Substitutions

  • Solvent Recycling : Tetrahydrofuran is recovered via distillation (85% efficiency).

  • Catalyst Reuse : CuCl₂ is recuperated via aqueous extraction (92% recovery).

Environmental Impact

Waste streams containing SnCl₂ (from diazotization) are treated with NaOH to precipitate Sn(OH)₂, reducing heavy metal discharge by 99%.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate a 40% reduction in amidation time (4 hours vs. 24 hours) using microwave irradiation at 100°C.

Continuous Flow Systems

Microreactor technology achieves 89% yield in the sulfonation step with residence times of <5 minutes, minimizing thermal degradation.

Challenges and Limitations

Byproduct Formation

Competing hydrolysis of sulfonyl chloride to sulfonic acid occurs if moisture exceeds 500 ppm. Molecular sieves (4Å) reduce this side reaction to <2% .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonamide group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

Therapeutic Applications

Antimicrobial Activity
Sulfonamide compounds, including 2,6-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide, are known for their antimicrobial properties. These compounds inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Studies have demonstrated that modifications to the sulfonamide structure can enhance activity against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Properties
Research indicates that sulfonamides can exhibit antitumor activity. For instance, derivatives of sulfonamides have shown promise in inhibiting the growth of various cancer cell lines. A study highlighted the synthesis of new sulfonamide derivatives that demonstrated significant cytotoxic effects against human cervical adenocarcinoma HeLa cells .

Anti-inflammatory Effects
Some sulfonamide compounds have been evaluated for their anti-inflammatory properties. In vitro studies revealed that certain derivatives possess strong anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of sulfonamide compounds. The introduction of halogen atoms, such as chlorine and fluorine, has been shown to enhance antimicrobial potency and selectivity .

Table 1: Structure-Activity Relationship Insights

Compound StructureActivityNotes
This compoundAntimicrobialEffective against MRSA
Variants with different halogen substitutionsEnhanced potencyIncreased selectivity for specific enzymes
Sulfonamide derivatives with alkyl substitutionsAntitumor activitySignificant cytotoxicity observed

Recent Research Findings

Recent patents and studies have focused on enhancing the therapeutic profiles of sulfonamides through structural modifications. For example, a patent describes a series of benzenesulfonamide compounds with improved therapeutic efficacy against various bacterial strains . Additionally, research has revealed that specific modifications can lead to reduced mammalian toxicity while maintaining antimicrobial effectiveness .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA
A series of experiments demonstrated that this compound effectively resensitized resistant MRSA strains to β-lactam antibiotics. This finding underscores the potential of this compound in combination therapies .

Case Study 2: Antitumor Activity Evaluation
In vitro assays were conducted to assess the cytotoxic effects of various sulfonamide derivatives on HeLa cells. The results indicated that certain modifications led to a significant decrease in cell viability at lower concentrations compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects. Additionally, the presence of chlorine and fluorine atoms can enhance its binding affinity to target proteins, increasing its biological activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents Key Functional Groups Molecular Formula
2,6-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide 2-Cl, 6-Cl, 4-F, N-CH₃ Sulfonamide C₇H₅Cl₂FNO₂S
Compound 22 () 4-Cl, benzo[d][1,3]dioxol, phthalazine Sulfonamide, imino-phthalazine C₂₅H₂₀Cl₂N₄O₅S₂
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () 4-OCH₃, naphthyl, CH₃ Sulfonamide, chiral center C₂₆H₂₅NO₃S
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Br, morpholino, SCH₂, OCH₃ Sulfonamide, pyrimidine-thioether C₂₉H₃₂BrN₅O₄S₂
Tolylfluanid () 1,1-dichloro-1-fluoro, dimethylamino-sulfonyl Sulfonamide, dichloro-fluoro C₁₀H₁₃Cl₂FN₂O₂S₂
N-(2,6-Difluoro-benzyl)-4-sulfamoyl-benzamide () 2,6-F, sulfamoyl (-SO₂NH₂) Benzamide, sulfamoyl C₁₄H₁₂F₂N₂O₃S

Key Observations :

  • Halogenation Patterns : The target compound’s 2,6-dichloro-4-fluoro substitution contrasts with tolylfluanid’s () 1,1-dichloro-1-fluoro group, which lacks aromaticity. The 2,6-difluoro substitution in reduces steric hindrance compared to the target’s bulkier Cl substituents .
  • Sulfonamide Variations: The N-methyl group in the target compound enhances lipophilicity relative to the sulfamoyl (-SO₂NH₂) group in . Compound 22 () incorporates a phthalazine-imino moiety, which may confer π-π stacking interactions in biological targets .

Physicochemical and Spectroscopic Properties

Table 2: Analytical Data Comparison

Compound Name Melting Point (°C) IR SO₂ Stretching (cm⁻¹) ¹H-NMR (δ, ppm) Highlights
Target Compound Not reported ~1345, 1145 (SO₂) Aromatic H: ~7.0–8.3 (substituent-dependent)
Compound 22 () 159–162 1345, 1145 (SO₂) SCH₂ (4.30), OCH₂O (6.01), C=NH (8.90)
Not reported Not reported Chiral center: [α]D²⁰ +2.5 (CHCl₃)
Not reported Not reported Aromatic H: 7.07–8.30 (difluorobenzyl)

Key Observations :

  • IR Spectroscopy : The SO₂ asymmetric/symmetric stretching frequencies (~1345 and 1145 cm⁻¹) are consistent across sulfonamides (e.g., and target compound) .
  • ¹H-NMR : The target compound’s aromatic protons are expected to resonate downfield (δ ~7.0–8.3) due to electron-withdrawing Cl/F substituents, similar to ’s difluorobenzyl protons .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of a substituted aniline precursor with a sulfonyl chloride derivative. For example, reacting methylamine with 2,6-dichloro-4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters include:

  • Temperature : Ambient to 80°C, depending on precursor stability.
  • Solvent : Dichloromethane or THF for solubility and reactivity balance.
  • Base stoichiometry : 1.2–1.5 equivalents to ensure complete deprotonation.
    Monitoring reaction progress via TLC or HPLC is critical to avoid over-sulfonylation. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • IR Spectroscopy : Identify sulfonamide S=O symmetric/asymmetric stretches (1346–1157 cm⁻¹) and C-F/C-Cl vibrations (1100–500 cm⁻¹) .
  • NMR :
  • ¹H NMR : Methyl group resonance (~2.8–3.2 ppm) and aromatic protons (split patterns due to Cl/F substituents).
  • ¹³C NMR : Fluorine-coupled carbon signals (e.g., C-F at ~160 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M-Na]⁻ ions) .

Q. How do substituents (Cl, F, methyl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Chlorine : Activates the benzene ring toward electrophilic substitution but deactivates via inductive effects. Ortho/para-directing.
  • Fluorine : Strong electron-withdrawing effect reduces ring electron density, favoring meta-substitution in some cases.
  • Methyl group : Steric hindrance at the N-methyl position may limit accessibility for further derivatization.
    Experimental validation via competitive reactions (e.g., hydrolysis or amination) under controlled pH and temperature is recommended .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for derivatizing this sulfonamide?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for substitutions (e.g., replacing Cl with amino groups).
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential pathways and intermediates.
  • Machine Learning : Train models on existing sulfonamide reaction databases to predict optimal catalysts/solvents.
    Integrate computational results with high-throughput experimentation for validation .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

  • Methodological Answer :

  • Factors to Vary : Temperature, base concentration, solvent polarity, and reaction time.
  • Response Variables : Yield, purity, and byproduct formation.
  • Design Example : A 2⁴ factorial design (16 experiments) with central composite augmentation to model nonlinear effects.
    Statistical analysis (ANOVA) identifies significant factors and interactions. For instance, higher base concentrations may improve yield but increase side reactions .

Q. What in vitro assays are suitable for evaluating biological activity, and how to interpret conflicting data?

  • Methodological Answer :

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Data Contradictions : Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability).
    Structural analogs (e.g., 3,4-dichloro derivatives) show activity against tyrosine kinases, suggesting a potential mechanism .

Q. How to design structure-activity relationship (SAR) studies focusing on halogen substitution?

  • Methodological Answer :

  • Variable Substituents : Synthesize analogs with Br, I, or CF₃ groups at the 2,6-positions.
  • Biological Testing : Compare binding affinities (e.g., fluorescence polarization assays) to target enzymes (e.g., carbonic anhydrase).
  • Data Analysis : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity.
    Fluorine’s electronegativity often enhances target binding but may reduce solubility .

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